2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile
Description
2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and significant applications in medicinal chemistry and material science . This compound features a methoxyphenyl group, an oxolan-2-ylmethylamino group, and an oxazole ring, making it a complex and intriguing molecule for various scientific studies.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-20-12-6-4-11(5-7-12)15-19-14(9-17)16(22-15)18-10-13-3-2-8-21-13/h4-7,13,18H,2-3,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMINTICPCWQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it into amines or other functional groups.
Substitution: The methoxy group and the oxazole ring can participate in substitution reactions, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to bind to enzymes or receptors, modulating their functions. The oxazole ring and the functional groups attached to it play crucial roles in these interactions, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile include other oxazole derivatives with varying substituents. These compounds share the oxazole core but differ in their functional groups, leading to distinct chemical and biological properties. For example:
2-(4-methoxyphenyl)-5-methyl-1,3-oxazole: Lacks the oxolan-2-ylmethylamino group, resulting in different reactivity and applications.
2-(4-chlorophenyl)-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and applications compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
